molecular formula C16H18N6O4 B3600119 N-(2,5-DIMETHOXYPHENYL)-6-(MORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE

N-(2,5-DIMETHOXYPHENYL)-6-(MORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE

Cat. No.: B3600119
M. Wt: 358.35 g/mol
InChI Key: FPNBAVIWUBVQHF-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-6-(morpholin-4-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-6-(morpholin-4-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide to form the oxadiazole ring.

    Introduction of the Pyrazine Ring: The oxadiazole intermediate is then reacted with a suitable reagent, such as a diamine, to form the pyrazine ring.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Incorporation of the Morpholine Ring: Finally, the morpholine ring is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethoxyphenyl)-6-(morpholin-4-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be carried out using sodium azide in dimethylformamide, while electrophilic substitution may involve reagents like bromine in chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,5-Dimethoxyphenyl)-6-(morpholin-4-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: The compound is investigated for its use in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-6-(morpholin-4-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine
  • 7-Morpholin-4-yl-benzo[1,2,5]oxadiazol-4-ylamine

Uniqueness

N-(2,5-Dimethoxyphenyl)-6-(morpholin-4-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is unique due to its combination of functional groups and ring systems, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-5-morpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O4/c1-23-10-3-4-12(24-2)11(9-10)17-15-16(22-5-7-25-8-6-22)19-14-13(18-15)20-26-21-14/h3-4,9H,5-8H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNBAVIWUBVQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC3=NON=C3N=C2N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-DIMETHOXYPHENYL)-6-(MORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE
Reactant of Route 2
Reactant of Route 2
N-(2,5-DIMETHOXYPHENYL)-6-(MORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE
Reactant of Route 3
Reactant of Route 3
N-(2,5-DIMETHOXYPHENYL)-6-(MORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE
Reactant of Route 4
Reactant of Route 4
N-(2,5-DIMETHOXYPHENYL)-6-(MORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE
Reactant of Route 5
Reactant of Route 5
N-(2,5-DIMETHOXYPHENYL)-6-(MORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE
Reactant of Route 6
Reactant of Route 6
N-(2,5-DIMETHOXYPHENYL)-6-(MORPHOLIN-4-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE

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